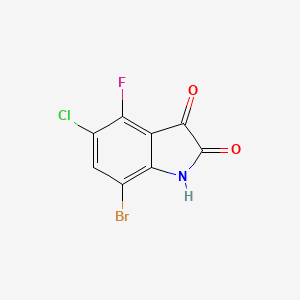
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is a heterocyclic organic compound that belongs to the indoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indoline core. The indoline structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of halogen atoms in the indoline structure can significantly influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method is the bromination and chlorination of 4-fluoroindoline-2,3-dione. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, under controlled temperature and pressure conditions. The reaction can be catalyzed by various catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s halogenated structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, its fluorinated structure can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-4-fluoroindoline-2,3-dione
- 7-Bromo-5-fluoroindoline-2,3-dione
- 6-Bromo-5-fluoroisatin
Uniqueness
Compared to similar compounds, 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is unique due to the presence of three different halogen atomsThe combination of bromine, chlorine, and fluorine atoms in the indoline structure can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C8H2BrClFNO2 |
|---|---|
Molekulargewicht |
278.46 g/mol |
IUPAC-Name |
7-bromo-5-chloro-4-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(10)5(11)4-6(2)12-8(14)7(4)13/h1H,(H,12,13,14) |
InChI-Schlüssel |
JLHBCGKHBFILSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=C1Br)NC(=O)C2=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


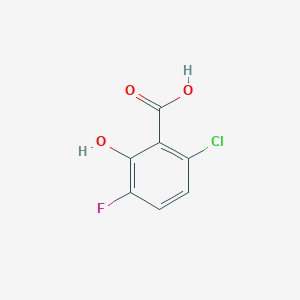
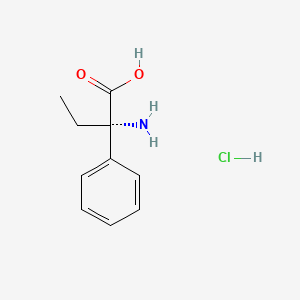
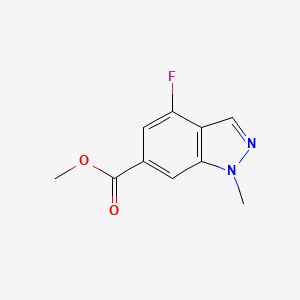
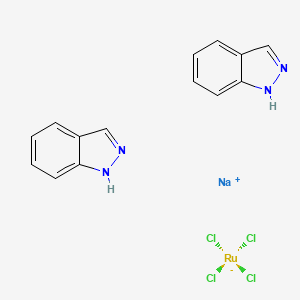
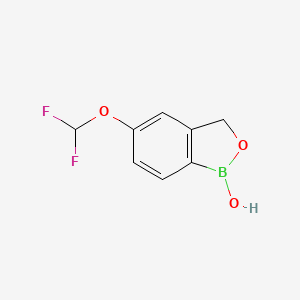
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
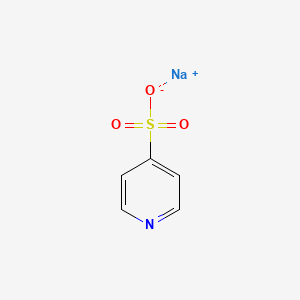
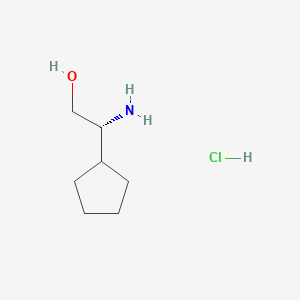
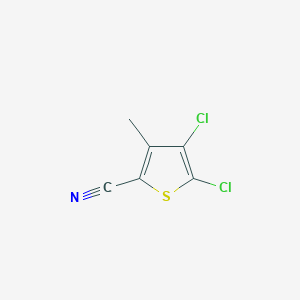
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
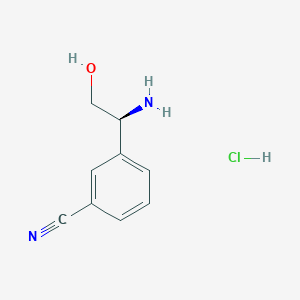
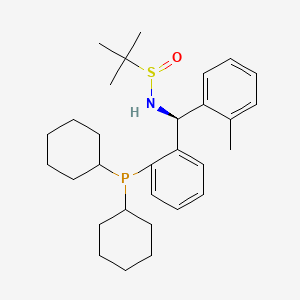
![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)

